molecular formula C5H3FLiNO2S B2715953 Lithium(1+) ion 4-fluoropyridine-2-sulfinate CAS No. 2219379-86-7

Lithium(1+) ion 4-fluoropyridine-2-sulfinate

Cat. No.: B2715953
CAS No.: 2219379-86-7
M. Wt: 167.08
InChI Key: BCBIBPXINFZDGB-UHFFFAOYSA-M
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Description

Lithium(1+) ion 4-fluoropyridine-2-sulfinate: is a chemical compound that combines lithium ions with 4-fluoropyridine-2-sulfinate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) ion 4-fluoropyridine-2-sulfinate typically involves the reaction of 4-fluoropyridine-2-sulfinic acid with a lithium source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common lithium sources include lithium hydroxide or lithium carbonate, which react with 4-fluoropyridine-2-sulfinic acid in an appropriate solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) ion 4-fluoropyridine-2-sulfinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution Reactions: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Chemistry: Lithium(1+) ion 4-fluoropyridine-2-sulfinate is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for developing new synthetic pathways.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated pyridine derivatives on biological systems

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism by which lithium(1+) ion 4-fluoropyridine-2-sulfinate exerts its effects involves interactions at the molecular level. The lithium ion can interact with various molecular targets, including enzymes and receptors, influencing their activity. The fluoropyridine moiety can participate in specific binding interactions, affecting the overall behavior of the compound in biological and chemical systems.

Comparison with Similar Compounds

  • Lithium(1+) ion 2-fluoropyridine-2-sulfinate
  • Lithium(1+) ion 3-fluoropyridine-2-sulfinate
  • Lithium(1+) ion 4-chloropyridine-2-sulfinate

Uniqueness: Lithium(1+) ion 4-fluoropyridine-2-sulfinate is unique due to the presence of the fluorine atom at the 4-position of the pyridine ring. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The specific positioning of the fluorine atom can influence the compound’s interactions and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

lithium;4-fluoropyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO2S.Li/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBIBPXINFZDGB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN=C(C=C1F)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FLiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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